molecular formula C14H16N4O B11325932 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-propyl-2,3-dihydro-1H-pyrrol-3-one

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-propyl-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11325932
M. Wt: 256.30 g/mol
InChI Key: JJVXVKIAOCRMQI-UHFFFAOYSA-N
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Description

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-propyl-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-propyl-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-propyl-2,3-dihydro-1H-pyrrol-3-one can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-propyl-2,3-dihydro-1H-pyrrol-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-propyl-2,3-dihydro-1H-pyrrol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-(4-fluorophenyl)-2,3-dihydro-1H-pyrrol-3-one
  • 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-hexyl-2,3-dihydro-1H-pyrrol-3-one

Uniqueness

Compared to similar compounds, 5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-propyl-2,3-dihydro-1H-pyrrol-3-one may exhibit unique properties due to the presence of the propyl group, which can influence its reactivity and interaction with biological targets. This uniqueness makes it a valuable compound for further research and development.

Properties

Molecular Formula

C14H16N4O

Molecular Weight

256.30 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-5-imino-1-propyl-2H-pyrrol-3-ol

InChI

InChI=1S/C14H16N4O/c1-2-7-18-8-11(19)12(13(18)15)14-16-9-5-3-4-6-10(9)17-14/h3-6,15,19H,2,7-8H2,1H3,(H,16,17)

InChI Key

JJVXVKIAOCRMQI-UHFFFAOYSA-N

Canonical SMILES

CCCN1CC(=C(C1=N)C2=NC3=CC=CC=C3N2)O

Origin of Product

United States

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